molecular formula C7H14O6 B1355398 2-O-Methyl-D-glucopyranose CAS No. 2140-41-2

2-O-Methyl-D-glucopyranose

Cat. No. B1355398
CAS RN: 2140-41-2
M. Wt: 194.18 g/mol
InChI Key: UMPNFVHHMOSNAC-WLDMJGECSA-N
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Description

2-O-Methyl-D-glucopyranose , also known as 2-OMG , is a glucose analogue commonly found in plants. It possesses multiple chirality centers and has been studied for its unique properties. This compound plays a significant role in various biological processes, including energy metabolism and cell signaling .


Synthesis Analysis

The synthesis of 2-OMG involves chemical methods to introduce a methyl group at the 2-position of the glucopyranose ring. Researchers have developed efficient routes to obtain this compound, allowing for further investigations into its biological functions .


Molecular Structure Analysis

The molecular structure of 2-OMG consists of a six-membered glucopyranose ring with a methyl group attached to the second carbon atom. The stereochemistry of this compound is crucial due to its chiral centers. Understanding its three-dimensional arrangement is essential for elucidating its interactions with other molecules .


Chemical Reactions Analysis

2-OMG participates in various chemical reactions, including glycosylation processes. Its reactivity depends on the position of the methyl group and the neighboring functional groups. Researchers have explored its behavior in enzymatic reactions and synthetic transformations .

Scientific Research Applications

Cyclodextrins and Industrial Applications

Cyclodextrins, including structures similar to 2-O-Methyl-D-glucopyranose, are a family of cyclic oligosaccharides that have gained significant attention due to their ability to form host-guest type inclusion complexes. These complexes find versatile applications in various industries such as pharmaceuticals, drug delivery systems, cosmetics, food and nutrition, textile, and chemical industry. The inclusion complexation can result in multidimensional changes in the physical and chemical properties of molecules, making cyclodextrins commercially significant and potentially offering solutions to scientific problems in the current world (Sharma & Baldi, 2016).

Glyoxalase System and Disease Regulation

The glyoxalase system, consisting of enzymes like glyoxalase 1 (GLO1) and glyoxalase 2 (GLO2), is critical in detoxifying harmful metabolites like methylglyoxal (MG) in cells. MG and MG-derived advanced glycation endproducts (AGEs) are linked with various diseases including diabetes, cardiovascular disease, and cancer. GLO1, a key enzyme in the glyoxalase system, is a promising target for drug design due to its regulatory mechanism in diverse pathogenic conditions. Understanding the regulatory mechanism and developing small molecule regulators of the glyoxalase system can provide insights into novel therapeutic approaches (He et al., 2020).

Applications in Biomedical Research

2-O-Methyl-D-glucopyranose and similar structures like pullulan are used in biomedical research and development due to their unique properties. Pullulan, for instance, contains maltosyl repeating units comprising α-(1→4) linked glucopyranose rings, which endow it with distinctive physico-chemical properties. Its biocompatibility, non-toxicity, and resistance to mutagenicity or immunogenicity make it a potential candidate for various biomedical applications, including drug delivery, gene delivery, tissue engineering, and more (Singh et al., 2020).

Future Directions

Researchers continue to explore the biological significance of 2-OMG. Future studies may focus on its role in cellular processes, potential therapeutic applications, and interactions with other biomolecules. Additionally, structural modifications could lead to novel derivatives with enhanced properties .

: Tang, Z., Ye, F., Wan, H., Song, Y., Fan, W., Chi, Z., Du, Q., Cai, R., Xu, Q., & Zhang, H. (2022). Carbohydrate Analysis in Fermentation Samples by Reversed-Phase Liquid Chromatography with Mass Spectrometry Detection Using Precolumn Derivatization with Dibenzylamine. Chromatographia, 85(3), 395–403. Link : Molecules. (2019). Cu(II)-Catalyzed Homocouplings of (Hetero)arylboronic Acids: A Green and Efficient Synthesis of Biaryls. Molecules, 24(20), 3678. Link

properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)-3-methoxyoxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-6-5(10)4(9)3(2-8)13-7(6)11/h3-11H,2H2,1H3/t3-,4-,5+,6-,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPNFVHHMOSNAC-WLDMJGECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552826
Record name 2-O-Methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-Methyl-D-glucopyranose

CAS RN

2140-41-2
Record name 2-O-Methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
R Saksena, R Adamo, P Kováč - Carbohydrate research, 2005 - Elsevier
The key step in the first chemical synthesis of anthrose (16) and its methyl α- (6) and β-glycoside (22) was inversion of configuration at C-2 in triflates 10, 2, and 18, respectively, …
Number of citations: 46 www.sciencedirect.com
C Yuan, L Zheng, Y Zhao - Molecules, 2019 - mdpi.com
This is the first report of a natural ligand improving the copper-catalyzed homocouplings of (hetero)arylboronic acids. Various important synthetic biaryl intermediates in organic …
Number of citations: 7 www.mdpi.com
KK De - 1967 - search.proquest.com
… After standing at 0C for about a week, crystals of 2-O-Methyl-D-glucopyranose are formed. The yield is 32g. (55%). …
Number of citations: 5 search.proquest.com
H Sugiyama, T Usui - Agricultural and Biological Chemistry, 1980 - jstage.jst.go.jp
… Although D-glucopyranose and 2-O-methyl-D-glucopyranose may be partially undergoing isomerization or epimerization under such conditions, we might neglect these possibilities. It …
Number of citations: 18 www.jstage.jst.go.jp
S Krait, A Salgado, M Malanga, T Sohajda… - … of Chromatography A, 2022 - Elsevier
The separation of daclatasvir and its R,R,R,R-enantiomer was studied by capillary electrophoresis using various randomly methylated β-CDs and the single isomer heptakis(2,6-di-O-…
Number of citations: 6 www.sciencedirect.com
T Usui, M Yokoyama, N Yamaoka, K Matsuda… - Carbohydrate …, 1974 - Elsevier
… The same phenomenon was observed with 2-O-methyl-D-glucopyranose; immediately after dissolution, one anomeric-proton signal was present, a doublet at 4.67 p_p.m_ (J1 ,2 8 Hz, /?…
Number of citations: 111 www.sciencedirect.com
J Kubler-Kielb, E Vinogradov, H Hu… - Proceedings of the …, 2008 - National Acad Sciences
… It contains two rhamnose residues and a terminal 4-(3-hydroxybutanamido)-4,6-dideoxy-2-O-methyl-d-glucopyranose, thus differing from the anthrax OS by the replacement of 3-hydroxy…
Number of citations: 30 www.pnas.org
JM Macleod, LR Schroeder, PA Seib - Carbohydrate Research, 1973 - Elsevier
Selective esterification reactions of 1,6-anhydro-3-deoxy-β-D-xylo-hexopyranose(1), 1,6-anhydro-β-D-glucopyranose (7), and several derivatives of 7, were conducted with an acid …
Number of citations: 23 www.sciencedirect.com
C PEDERSEN - Acta chem. scand, 1963 - actachemscand.org
… TetraO-benzoyl-2-O-methyl-D-glucopyranose is partly rearranged to a 2-0-methylglucofuranose derivative by reaction with hydrogen fluoride for 24 h.3 Tetra0-benzoyl-D-xylopyranose, …
Number of citations: 9 actachemscand.org
I Shimada, A Shiraishi, H Kijima, H Morita - Journal of Insect Physiology, 1974 - Elsevier
… in 0-methylation of one of the three successive equatorial hydroxyl groups and causes a due decrease in its effectiveness somewhat more than that of 2-O-methyl D-glucopyranose. In …
Number of citations: 143 www.sciencedirect.com

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